molecular formula C21H23ClFNO3 B134418 Haloperidol N-Oxide CAS No. 150214-94-1

Haloperidol N-Oxide

Cat. No.: B134418
CAS No.: 150214-94-1
M. Wt: 391.9 g/mol
InChI Key: LDKZFGVWYVWUSG-UHFFFAOYSA-N
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Description

Haloperidol N-Oxide is a metabolite of Haloperidol, a widely used antipsychotic drug. Haloperidol is known for its efficacy in treating schizophrenia and other psychotic disorders. This compound is formed through the oxidation of Haloperidol and has been studied for its pharmacological properties and potential effects on the central nervous system .

Mechanism of Action

Mode of Action

Haloperidol N-Oxide exerts its antipsychotic effect through its strong antagonism of the dopamine receptor . This antagonism is thought to improve psychotic symptoms and states that are caused by an over-production of dopamine, such as schizophrenia, which is theorized to be caused by a hyperdopaminergic state within the limbic system of the brain .

Biochemical Pathways

The biochemical pathways involved in the metabolism of Haloperidol include glucuronidation , reduction to reduced Haloperidol, and CYP-mediated oxidation . In studies of CYP-mediated disposition in vitro, CYP3A4 is the major isoform responsible for the metabolism of Haloperidol . The intrinsic clearances of the back-oxidation of reduced Haloperidol to the parent compound, oxidative N-dealkylation, and pyridinium formation are of the same order of magnitude, suggesting that the same enzyme system is responsible for these reactions .

Pharmacokinetics

The pharmacokinetics of Haloperidol involve several processes. The greatest proportion of the intrinsic hepatic clearance of Haloperidol is by glucuronidation , followed by the reduction of Haloperidol to reduced Haloperidol and by CYP-mediated oxidation . Haloperidol is a substrate of CYP3A4 and an inhibitor, as well as a stimulator, of CYP2D6 . Reduced Haloperidol is also a substrate of CYP3A4 and inhibitor of CYP2D6 .

Result of Action

The result of Haloperidol’s action is the management of the “positive” symptoms of schizophrenia including hallucinations, hearing voices, aggression/hostility, disorganized speech, and psychomotor agitation .

Action Environment

The action of Haloperidol can be influenced by various environmental factors. Pharmacokinetic interactions occur between Haloperidol and various drugs given concomitantly, for example, carbamazepine, phenytoin, phenobarbital, fluoxetine, fluvoxamine, nefazodone, venlafaxine, buspirone, alprazolam, rifampicin (rifampin), quinidine and carteolol . Interactions of Haloperidol with most drugs lead to only small changes in plasma Haloperidol concentrations, suggesting that the interactions have little clinical significance . The coadministration of carbamazepine, phenytoin, phenobarbital, rifampicin or quinidine affects the pharmacokinetics of haloperidol to an extent that alterations in clinical consequences would be expected .

Biochemical Analysis

Biochemical Properties

The enzymes involved in the biotransformation of Haloperidol include cytochrome P450 (CYP), carbonyl reductase, and uridine diphosphoglucose glucuronosyltransferase . In studies of CYP-mediated disposition in vitro, CYP3A4 is the major isoform responsible for the metabolism of Haloperidol in humans

Cellular Effects

Haloperidol, the parent compound, is known to antagonize dopamine D2 receptors, which are abundantly expressed in the striatum . This action influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Haloperidol exerts its effects at the molecular level through strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain

Temporal Effects in Laboratory Settings

Studies on Haloperidol have shown that it can lead to inhibitory/excitatory imbalance in striatal D1-neurons . Whether Haloperidol N-Oxide has similar effects over time is yet to be determined.

Dosage Effects in Animal Models

The effects of varying dosages of this compound in animal models have not been extensively studied. Studies on Haloperidol have shown specific effects on animal behavioral patterns

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. Haloperidol is metabolized via several pathways, including glucuronidation, reduction to reduced Haloperidol, and CYP-mediated oxidation

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied. Haloperidol is known to be distributed in the body and can cross the blood-brain barrier . Whether this compound shares similar transport and distribution characteristics is yet to be determined.

Preparation Methods

Synthetic Routes and Reaction Conditions: Haloperidol N-Oxide can be synthesized by the oxidation of Haloperidol using various oxidizing agents. Common oxidizing agents include perbenzoic acid, peroxyacetic acid, and other organic per-acids. The reaction typically occurs in an organic solvent under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves the use of large-scale oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of continuous flow reactors and advanced purification techniques to isolate this compound from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions: Haloperidol N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other metabolites.

    Reduction: this compound can be reduced back to Haloperidol under specific conditions.

    Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Perbenzoic acid, peroxyacetic acid, and other organic per-acids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Haloperidol N-Oxide has been studied extensively in various scientific fields:

Comparison with Similar Compounds

    Haloperidol: The parent compound, widely used as an antipsychotic.

    Reduced Haloperidol: A metabolite formed through the reduction of Haloperidol.

    Haloperidol Pyridinium: Another metabolite formed through the oxidation of Haloperidol.

Uniqueness: Haloperidol N-Oxide is unique in its specific oxidation state and its distinct pharmacological profile. While it shares some properties with Haloperidol and its other metabolites, its specific interactions with neurotransmitter systems and its potential therapeutic effects make it a compound of interest in both research and clinical settings .

Properties

IUPAC Name

4-[4-(4-chlorophenyl)-4-hydroxy-1-oxidopiperidin-1-ium-1-yl]-1-(4-fluorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFNO3/c22-18-7-5-17(6-8-18)21(26)11-14-24(27,15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKZFGVWYVWUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCC1(C2=CC=C(C=C2)Cl)O)(CCCC(=O)C3=CC=C(C=C3)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473907
Record name Haloperidol N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148406-51-3
Record name Haloperidol N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148406513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Haloperidol N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(4-Chlorophenyl)-4-hydroxy-1-oxy-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name HALOPERIDOL N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ46JF94VY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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